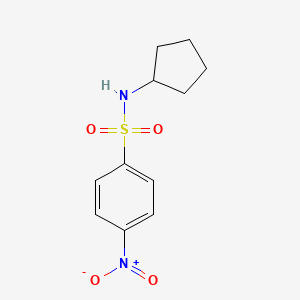

N-cyclopentyl-4-nitrobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-13(15)10-5-7-11(8-6-10)18(16,17)12-9-3-1-2-4-9/h5-9,12H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIDFHGCZZOGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Analysis and Conformational Studies of N Cyclopentyl 4 Nitrobenzene 1 Sulfonamide

Spectroscopic Characterization for Molecular Conformation and Bonding

Spectroscopic analysis provides a window into the molecule's conformational and bonding characteristics in different states.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While specific 2D NMR or variable temperature studies for N-cyclopentyl-4-nitrobenzene-1-sulfonamide are not extensively detailed in the available literature, analysis of related sulfonamide structures provides valuable insights. For instance, the proton NMR spectrum of a similar compound, 4-nitrobenzenesulfonamide (B188996), in DMSO-d6 shows aromatic protons in the range of 8.098 to 8.434 ppm. chemicalbook.com The sulfonamide proton (NH) typically appears as a singlet, with its chemical shift being sensitive to the solvent and concentration. nih.gov In related sulfonamide derivatives, the NH proton signal has been observed between 8.07 and 8.09 ppm. nih.gov The cyclopentyl group would exhibit characteristic signals in the aliphatic region of the ¹H NMR spectrum, and the carbon atoms of this group, along with the aromatic carbons, would be resolved in the ¹³C NMR spectrum. rsc.org Conformational dynamics, such as restricted rotation around the S-N bond, could be investigated using variable temperature NMR studies by observing changes in the coalescence of signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions. ksu.edu.sanih.gov In N-cyclopentyl-4-nitrobenzene-1-sulfonamide, the characteristic vibrational modes of the sulfonyl (SO₂), nitro (NO₂), and cyclopentyl groups are of particular interest. esisresearch.orgresearchgate.net

The asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides are typically observed in the ranges of 1330–1300 cm⁻¹ and 1160–1150 cm⁻¹, respectively. nih.gov The S-N stretching vibration is expected around 931-935 cm⁻¹. nih.gov

For the nitro group, the asymmetric and symmetric stretching vibrations are prominent. In similar aromatic nitro compounds, these bands are found near 1520 cm⁻¹ and 1347 cm⁻¹, respectively. esisresearch.org Wagging, rocking, and scissoring deformation modes of the NO₂ group are also identifiable in the lower frequency region of the spectrum. esisresearch.org

The cyclopentyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ scissoring, wagging, and twisting modes in the 1450-1200 cm⁻¹ region. esisresearch.org

Intermolecular interactions, particularly hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl or nitro groups, can be inferred from shifts in the vibrational frequencies of these groups. researchgate.net

Table 1: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1330–1300 |

| SO₂ | Symmetric Stretch | 1160–1150 |

| S-N | Stretch | ~931-935 |

| NO₂ | Asymmetric Stretch | ~1520 |

| NO₂ | Symmetric Stretch | ~1347 |

| N-H | Stretch | ~3291 |

| C-H (Aromatic) | Stretch | 3100–3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of N-cyclopentyl-4-nitrobenzene-1-sulfonamide is dominated by electronic transitions within the nitrobenzene (B124822) chromophore. libretexts.org Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. These absorptions are due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the nitro group. mdpi.com The presence of the sulfonyl and cyclopentyl groups can cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted nitrobenzene. The extended conjugation in the 4-nitrobenzenesulfonamide moiety is the primary contributor to its UV-Vis absorption profile. uwosh.edu

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering definitive insights into the molecule's conformation. nih.gov

Crystal System, Space Group, and Unit Cell Parameters

Bond Lengths, Bond Angles, and Torsional Angles

Detailed analysis of the crystal structure would reveal precise bond lengths, bond angles, and torsional angles. mdpi.com

Bond Lengths: Key bond lengths of interest include the S-N, S-O, S-C, N-C (cyclopentyl), and the bonds within the nitrobenzene and cyclopentyl rings. In similar sulfonamide structures, the S-N bond length is typically around 1.63 Å. mdpi.commdpi.com The S=O double bonds are expected to be approximately 1.43 Å. researchgate.net The C-N bond of the nitro group is generally around 1.47-1.48 Å, and the N-O bonds are approximately 1.21-1.22 Å. researchgate.netuwosh.edu

Bond Angles: The geometry around the sulfur atom in sulfonamides is a distorted tetrahedron, with the O-S-O angle being the largest, typically around 120°. mdpi.commdpi.com The angles around the nitrogen atom and within the aromatic and aliphatic rings provide further conformational details.

Table 2: Expected Bond Parameters from Crystallographic Data

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | S-N | ~1.63 Å |

| Bond Length | S=O | ~1.43 Å |

| Bond Length | N-C (cyclopentyl) | ~1.44 Å |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | C-S-N | ~107° |

Intermolecular Interactions and Crystal Packing (e.g., N—H···O hydrogen bonding networks)

The crystal structure of N-cyclopentyl-4-nitrobenzene-1-sulfonamide is primarily dictated by a network of intermolecular hydrogen bonds, with the sulfonamide group playing a central role. The nitrogen atom of the sulfonamide acts as a proton donor, while the oxygen atoms of the sulfonyl and nitro groups serve as proton acceptors. This leads to the formation of robust N—H···O hydrogen bonding networks that are common in sulfonamide derivatives. researchgate.netnih.gov

In similar structures, these N—H···O interactions are a predominant feature, often linking molecules into chains or more complex three-dimensional architectures. researchgate.net For instance, in related nitrobenzenesulfonamides, intermolecular N—H···O hydrogen bonds have been observed to link molecules into C(4) chains. researchgate.net The oxygen atoms of the nitro group are effective hydrogen bond acceptors, contributing significantly to the stability of the crystal lattice. researchgate.netnih.gov It is anticipated that in the crystal packing of N-cyclopentyl-4-nitrobenzene-1-sulfonamide, the sulfonamide proton will form a hydrogen bond with an oxygen atom from either the sulfonyl or the nitro group of an adjacent molecule.

Table 1: Expected Hydrogen Bond Parameters in N-cyclopentyl-4-nitrobenzene-1-sulfonamide based on Analogous Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O (Sulfonyl) | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

| N-H···O (Nitro) | ~0.86 | ~2.1-2.3 | ~2.9-3.1 | ~140-160 |

| C-H···O | ~0.95-1.00 | ~2.2-2.6 | ~3.1-3.5 | ~120-160 |

Note: The data in this table is illustrative and represents typical ranges for these types of interactions in similar organic molecules.

Conformational Preferences and Stereochemical Considerations

Rotational Barriers and Dynamic Conformations of the Sulfonamide Linkage

The conformation of the N-C bond relative to the S=O bonds is also crucial. Typically, a gauche conformation is observed, which minimizes steric hindrance between the cyclopentyl group and the bulky sulfonyl group. researchgate.net The dynamic nature of these conformations means that in solution, the molecule likely exists as an equilibrium of different rotamers. The energy barriers between these conformations are generally low enough to allow for rapid interconversion at room temperature.

Table 2: Torsional Angles in a Structurally Related Sulfonamide

| Compound | Torsional Angle (°)(C-S-N-C) |

| N-(phenyl)-4-nitrobenzenesulfonamide | 61.89 |

| N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | 63.74 |

Source: Chaithanya et al., 2012; Gowda et al., 2013 researchgate.net

Computational and Theoretical Investigations of N Cyclopentyl 4 Nitrobenzene 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com The B3LYP functional, combined with basis sets such as 6-311G+(d,p) or 6-311++G(d,p), is frequently employed for reliable calculations on sulfonamide derivatives. nih.govnih.govresearchgate.net

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule. This conformation corresponds to the minimum energy on the potential energy surface. mdpi.com For N-cyclopentyl-4-nitrobenzene-1-sulfonamide, this optimization would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure.

Following optimization, a vibrational frequency analysis is performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum, representing a stable form of the molecule. mdpi.com This analysis is crucial for ensuring the reliability of all subsequently calculated properties.

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Moiety Note: This table provides illustrative data based on typical findings for sulfonamide compounds.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G+(d,p)) |

|---|---|---|

| Bond Length (Å) | S-O (sulfonyl) | ~1.44 Å |

| Bond Length (Å) | S-N (sulfonamide) | ~1.65 Å |

| Bond Length (Å) | S-C (aromatic) | ~1.77 Å |

| Bond Angle (°) | O-S-O | ~120° |

| Bond Angle (°) | O-S-N | ~107° |

| Bond Angle (°) | C-S-N | ~106° |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies for N-cyclopentyl-4-nitrobenzene-1-sulfonamide can be calculated. These frequencies correspond to specific molecular motions, such as stretching and bending of bonds. Key predicted vibrations would include the asymmetric and symmetric stretching of the SO₂ group (typically around 1350-1330 cm⁻¹ and 1190-1150 cm⁻¹, respectively), N-H stretching (around 3300 cm⁻¹), and NO₂ stretching modes (around 1530 cm⁻¹ and 1350 cm⁻¹). nih.govmdpi.com Calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for systematic errors in the theoretical method. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to predict ¹H and ¹³C NMR chemical shifts. For N-cyclopentyl-4-nitrobenzene-1-sulfonamide, calculations would predict signals for the aromatic protons of the 4-nitrophenyl ring, the protons of the cyclopentyl group, and the sulfonamide N-H proton. nih.gov The aromatic protons adjacent to the nitro group are expected to appear downfield due to its electron-withdrawing nature. The sulfonamide N-H proton signal can vary significantly depending on the solvent and molecular environment. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. nih.gov The calculations identify the wavelengths of maximum absorption (λmax) and the nature of the transitions, such as π → π* and n → π*, which typically characterize the electronic behavior of aromatic sulfonamides. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data Note: This table presents expected correlations for N-cyclopentyl-4-nitrobenzene-1-sulfonamide based on studies of similar compounds.

| Spectroscopy | Functional Group/Transition | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| IR (cm⁻¹) | SO₂ Asymmetric Stretch | ~1334 cm⁻¹ | ~1345 cm⁻¹ |

| IR (cm⁻¹) | SO₂ Symmetric Stretch | ~1160 cm⁻¹ | ~1180 cm⁻¹ |

| ¹H NMR (ppm) | Aromatic Protons (ortho to NO₂) | ~8.1-8.3 ppm | ~8.0-8.2 ppm |

| ¹³C NMR (ppm) | Aromatic Carbon (para to SO₂NH) | ~150 ppm | ~148-150 ppm |

| UV-Vis (nm) | π → π* Transition | ~270 nm | ~265-275 nm |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface.

For N-cyclopentyl-4-nitrobenzene-1-sulfonamide, the MEP analysis would highlight:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. The most negative potentials are expected to be localized on the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups due to their high electronegativity. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the sulfonamide (N-H) group. researchgate.net

Neutral Regions (Green): These areas represent regions of near-zero potential, often corresponding to the carbon framework of the aromatic and cyclopentyl rings.

The MEP map provides a clear picture of the molecule's reactive sites, indicating that the oxygen atoms are the primary centers for electrophilic interaction, while the N-H group is a likely site for hydrogen bonding and nucleophilic interaction. researchgate.net

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. numberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. In N-cyclopentyl-4-nitrobenzene-1-sulfonamide, the HOMO is likely distributed over the p-nitrobenzene ring and the sulfonamide nitrogen atom.

LUMO: This orbital acts as the electron acceptor. The LUMO is expected to be localized primarily on the electron-withdrawing nitro group and the associated benzene (B151609) ring. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small energy gap indicates that the molecule is easily polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com A small gap also suggests the possibility of significant intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting nitrobenzene (B124822) moiety. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and based on DFT calculations for similar aromatic sulfonamides.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -7.5 eV |

| E_LUMO | -3.0 eV |

| Energy Gap (ΔE) | 4.5 eV |

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's stability and reactivity. orientjchem.orgresearchgate.net These indices are calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive. mdpi.com

Chemical Softness (S) = 1 / (2η): The reciprocal of hardness. Soft molecules are more reactive. mdpi.com

Electronegativity (χ) = (I + A) / 2: Measures the ability of a molecule to attract electrons.

Chemical Potential (μ) = -χ: Represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) = μ² / (2η): Measures the energy stabilization when a system acquires additional electronic charge from the environment. A higher value indicates a better electrophile. mdpi.com

These quantum chemical descriptors collectively provide a comprehensive profile of the chemical reactivity of N-cyclopentyl-4-nitrobenzene-1-sulfonamide, characterizing it as a moderately hard molecule with significant electrophilic character due to the nitrobenzene moiety.

Table 4: Calculated Global Reactivity Descriptors Note: Values are calculated from the representative HOMO/LUMO energies in Table 3.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 7.50 |

| Electron Affinity (A) | -E_LUMO | 3.00 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

| Chemical Softness (S) | 1 / (2η) | 0.22 |

| Electronegativity (χ) | (I + A) / 2 | 5.25 |

| Chemical Potential (μ) | -χ | -5.25 |

| Electrophilicity Index (ω) | μ² / (2η) | 6.13 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions. While specific MD simulation studies on N-cyclopentyl-4-nitrobenzene-1-sulfonamide are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on related sulfonamide and nitrobenzene-containing compounds. nih.govpeerj.com

Conformational Sampling in Solution and in Different Environments

MD simulations are particularly useful for exploring the conformational landscape of a molecule in various environments. For a flexible molecule like N-cyclopentyl-4-nitrobenzene-1-sulfonamide, which possesses rotatable bonds connecting the cyclopentyl and phenyl rings to the sulfonamide core, a multitude of conformations are possible. MD simulations can sample these different conformations by simulating the molecule's movement in a solvent box, typically water, over a period of nanoseconds to microseconds. nih.gov

The simulation would reveal the most populated conformational states, the energy barriers between them, and the flexibility of different parts of the molecule. For instance, the orientation of the cyclopentyl group relative to the nitrobenzene-sulfonamide moiety would be explored, identifying the most stable arrangements. The environment plays a crucial role; for example, the conformational preferences in a non-polar solvent would likely differ from those in a polar, aqueous environment due to different solute-solvent interactions. researchgate.net

Investigation of Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the structure, dynamics, and function of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects. nih.gov For N-cyclopentyl-4-nitrobenzene-1-sulfonamide, simulations in an aqueous environment would show the formation of a hydration shell around the molecule. researchgate.net

Specific interactions, such as hydrogen bonding between the sulfonyl oxygens or the nitro group and water molecules, can be identified and their lifetimes quantified. nih.gov These solvent interactions stabilize the solute and influence its conformational preferences. By analyzing the radial distribution functions of water molecules around specific atoms of the solute, the extent and nature of solvation can be characterized. Furthermore, simulations in different solvents would elucidate how the molecular behavior of N-cyclopentyl-4-nitrobenzene-1-sulfonamide changes with the polarity and hydrogen-bonding capacity of the surrounding medium.

In silico Molecular Docking and Binding Interaction Modeling

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro This method is widely used in drug discovery to predict how a ligand, such as N-cyclopentyl-4-nitrobenzene-1-sulfonamide, might interact with the binding site of a target protein.

Prediction of Binding Modes with Academic Target Proteins (e.g., enzymes, receptors)

The results of a hypothetical docking study of N-cyclopentyl-4-nitrobenzene-1-sulfonamide with a generic kinase, a common target for sulfonamide-containing drugs, are presented in the interactive table below. nih.govrsc.org This table illustrates the type of data that would be generated.

| Target Protein | PDB ID | Binding Site | Docking Score (kcal/mol) | Predicted Binding Mode |

|---|---|---|---|---|

| Generic Kinase | XXXX | ATP-binding pocket | -8.5 | The nitrobenzene group occupies a hydrophobic pocket, while the sulfonamide moiety forms hydrogen bonds with the hinge region. |

| Carbonic Anhydrase | YYYY | Active site zinc ion | -7.9 | The sulfonamide group coordinates with the zinc ion, and the cyclopentyl group extends into a hydrophobic region. |

| Androgen Receptor | ZZZZ | Ligand-binding domain | -9.1 | The cyclopentyl and nitrobenzene rings engage in hydrophobic interactions, with the nitro group potentially forming a hydrogen bond with a polar residue. |

Analysis of Hydrogen Bonding and Hydrophobic Interactions at the Molecular Interface

A critical part of analyzing docking results is the detailed examination of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are primarily hydrogen bonds and hydrophobic contacts. nih.govresearchgate.netnih.gov

For N-cyclopentyl-4-nitrobenzene-1-sulfonamide, the sulfonamide group is a key hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). nih.gov The nitro group also provides strong hydrogen bond accepting capabilities. The cyclopentyl and nitrobenzene rings are predominantly hydrophobic and would be expected to form van der Waals and hydrophobic interactions with non-polar amino acid residues in the binding pocket.

The following interactive table provides a hypothetical breakdown of the key interactions between N-cyclopentyl-4-nitrobenzene-1-sulfonamide and the active site of a generic kinase, based on the principles observed in docking studies of similar molecules. rjb.ronih.gov

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Sulfonamide N-H | Main chain C=O of Glu91 | 2.9 |

| Hydrogen Bond | Sulfonyl Oxygen | Main chain N-H of Val83 | 3.1 |

| Hydrophobic Interaction | Cyclopentyl Ring | Leu135, Ala145 | N/A |

| Hydrophobic Interaction | Nitrobenzene Ring | Phe80, Leu78 | N/A |

| Hydrogen Bond | Nitro Group Oxygen | Side chain of Lys72 | 3.0 |

Structure Activity Relationship Sar Studies on N Cyclopentyl 4 Nitrobenzene 1 Sulfonamide Derivatives

Design Principles for Investigating Structural Modifications

The systematic investigation of N-cyclopentyl-4-nitrobenzene-1-sulfonamide derivatives relies on established principles of medicinal chemistry to guide structural modifications. These principles aim to efficiently map the chemical space around the lead compound to identify key molecular interactions and properties that govern its activity.

Rational design is a targeted approach that uses an understanding of a biological target and the mechanism of action of a lead compound to design improved molecules. nih.gov In the context of developing chemical probes, the goal of lead optimization is not to create a therapeutic drug but to develop a tool for studying biological systems. This involves refining the lead compound, N-cyclopentyl-4-nitrobenzene-1-sulfonamide, to enhance specific properties like potency, selectivity, and target engagement.

Key strategies in the rational design of chemical probes include:

Target-Oriented Modification: If the three-dimensional structure of the biological target is known, computational modeling and docking studies can predict how modifications to the sulfonamide scaffold might improve binding affinity. For instance, specific functional groups can be introduced to exploit hydrogen bonding, hydrophobic, or electrostatic interactions within the target's binding site.

Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties. For example, the cyclopentyl ring could be replaced with other cycloalkanes (like cyclobutyl or cyclohexyl) or heterocyclic rings to probe the spatial and electronic requirements of the binding pocket. mdpi.com Similarly, the nitro group could be replaced by other electron-withdrawing groups like cyano or trifluoromethyl to assess the importance of this feature.

Functional Group Scanning: Systematically altering or introducing functional groups at various positions on the scaffold helps to identify "hot spots" on the molecule that are critical for its activity. This could involve modifying the cyclopentyl or the nitrobenzene (B124822) rings to map the SAR landscape.

The ultimate aim is to produce a highly potent and selective chemical probe that can be used to investigate biological pathways with minimal off-target effects. rsc.orgnih.gov

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse yet related compounds for high-throughput screening. nih.gov This approach is particularly useful for initial SAR exploration when the precise requirements for optimal activity are unknown. By creating a library of derivatives of N-cyclopentyl-4-nitrobenzene-1-sulfonamide, researchers can quickly identify promising avenues for further optimization.

Methods for generating these libraries include:

Parallel Synthesis: This involves the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. For the N-cyclopentyl-4-nitrobenzene-1-sulfonamide scaffold, this could involve reacting 4-nitrobenzenesulfonyl chloride with a diverse set of cyclopentylamine (B150401) derivatives, or reacting a variety of substituted benzenesulfonyl chlorides with cyclopentylamine.

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL): This is a sophisticated method where mixtures of compounds are created in a systematic way. nih.gov A core scaffold is used, and at each position of diversity, one functional group is kept constant while all possible variations of other functional groups are incorporated as mixtures. This allows for the rapid identification of the optimal functional group at each position. nih.gov

"Libraries from Libraries" Approach: This strategy involves taking an existing chemical library and chemically modifying it to create a new, more diverse library. nih.gov This is an efficient way to expand the chemical space explored in SAR studies.

These combinatorial approaches accelerate the discovery process by allowing for the testing of thousands of compounds, which can provide a comprehensive overview of the SAR for the N-cyclopentyl-4-nitrobenzene-1-sulfonamide scaffold. researchgate.net

Impact of Cyclopentyl Ring Modifications on Molecular Activity (in vitro/biochemical)

The N-cyclopentyl group is a key feature of the lead compound, and modifications to this ring can have a significant impact on molecular activity. The cyclopentane ring provides a defined three-dimensional structure that can influence how the molecule fits into a biological target. researchgate.net Altering its size, shape, and substitution pattern can modulate binding affinity and efficacy.

Introducing substituents onto the cyclopentyl ring can alter the molecule's properties in several ways, including its lipophilicity, polarity, and ability to form specific interactions with a target. The cyclopentyl ring itself offers a lipophilic component, and the nature and position of substituents can fine-tune its interaction with hydrophobic pockets in a binding site. nih.gov

The following table illustrates the hypothetical impact of various substituents on the cyclopentyl ring on the in vitro activity of N-cyclopentyl-4-nitrobenzene-1-sulfonamide derivatives, as measured by IC₅₀ (the concentration required to inhibit a biological process by 50%). Lower IC₅₀ values indicate higher potency.

| Derivative | Substituent (R) on Cyclopentyl Ring | Position of R | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

| 1 | -H (unsubstituted) | N/A | 10.0 | Baseline activity of the parent compound. |

| 2 | -CH₃ (methyl) | 2 | 8.5 | Small alkyl group may improve hydrophobic interactions. |

| 3 | -OH (hydroxyl) | 3 | 5.2 | Hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming a key interaction with the target. |

| 4 | -NH₂ (amino) | 3 | 6.8 | Amino group can form hydrogen bonds and, if protonated, electrostatic interactions. |

| 5 | -C(O)OH (carboxyl) | 3 | 15.5 | A charged carboxylate group may introduce unfavorable interactions or prevent entry into a hydrophobic pocket. |

| 6 | -F (fluoro) | 2 | 9.0 | Fluorine can alter local electronics and sometimes participate in favorable interactions, but the effect can be modest. |

Note: The data in this table is illustrative and intended to demonstrate the principles of substituent effects. Actual experimental results would be required to confirm these relationships.

Stereochemistry plays a critical role in the interaction of small molecules with biological targets, which are themselves chiral. patsnap.com The introduction of a substituent on the cyclopentyl ring of N-cyclopentyl-4-nitrobenzene-1-sulfonamide can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). These isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Different stereoisomers can exhibit vastly different biological activities because the precise spatial arrangement of functional groups is often crucial for optimal binding to a target. patsnap.comsemanticscholar.org One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all. acs.org

The following table provides a hypothetical comparison of the in vitro activity of different stereoisomers of a 3-hydroxy-substituted derivative of N-cyclopentyl-4-nitrobenzene-1-sulfonamide.

| Derivative | Stereochemistry at Position 3 | Hypothetical IC₅₀ (µM) | Rationale for Activity Difference |

| 3a | (R)-OH | 4.1 | The (R) configuration places the hydroxyl group in an optimal position to form a critical hydrogen bond with the target. |

| 3b | (S)-OH | 25.0 | The (S) configuration orients the hydroxyl group away from the key interaction point, leading to a significant loss of potency. |

| 3c | Racemic (mixture of R and S) | 8.2 | The activity of the racemic mixture is an average of the two enantiomers, with the more active (R)-enantiomer contributing most of the observed effect. |

Note: This data is hypothetical and for illustrative purposes. The synthesis and testing of chirally pure compounds are essential for determining the stereochemical requirements for activity.

Role of the 4-Nitrobenzene Moiety in Structure-Activity Relationships

The nitro group (-NO₂) at the para position of the benzene (B151609) ring is a strong electron-withdrawing group. nih.govresearchgate.net This has several important consequences:

Electronic Effects: The electron-withdrawing nature of the nitro group decreases the electron density of the aromatic ring and can influence the acidity of the sulfonamide N-H proton. vu.nl This modulation of the electronic properties can be crucial for the molecule's interaction with its biological target. Studies on other sulfonamides have shown that the presence of electron-withdrawing groups can enhance biological activity. nih.gov

Binding Interactions: The nitro group can participate in hydrogen bonding as an acceptor and may also engage in other non-covalent interactions within a protein binding site.

Metabolic Stability: The presence of a nitro group can influence the metabolic fate of the compound.

To probe the role of the 4-nitrobenzene moiety, SAR studies would involve replacing the nitro group with a variety of other substituents with different electronic and steric properties. This allows for a systematic evaluation of which properties are most important for activity.

The table below illustrates the hypothetical effect of substituting the 4-nitro group on the benzene ring with other functional groups.

| Derivative | Substituent (X) at Position 4 | Electronic Effect of X | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

| 1 | -NO₂ | Strong electron-withdrawing | 10.0 | Baseline activity of the parent compound. |

| 2 | -CN (cyano) | Strong electron-withdrawing | 12.5 | Also electron-withdrawing, but with different size and geometry, suggesting the specific nature of the group matters. |

| 3 | -Cl (chloro) | Weak electron-withdrawing | 25.0 | Reduced electron-withdrawing character leads to a decrease in potency. |

| 4 | -H (hydrogen) | Neutral | 50.0 | Removal of the electron-withdrawing group significantly reduces activity, indicating its importance. |

| 5 | -OCH₃ (methoxy) | Electron-donating | >100 | An electron-donating group is detrimental to activity, further highlighting the need for an electron-deficient aromatic ring. |

| 6 | -NH₂ (amino) | Strong electron-donating | >200 | A strong electron-donating group leads to a near-complete loss of activity. |

Note: The data presented in this table is for illustrative purposes. The Hammett sigma values (σ) are often used to quantify the electron-donating or electron-withdrawing properties of substituents in SAR studies.

Electronic Effects of Substituents on the Aromatic Ring

The electronic properties of the 4-nitrobenzenesulfonamide (B188996) core are pivotal to the molecule's interactions with biological targets. The aromatic ring's electron density can be modulated by introducing various substituent groups, which are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). mdpi.com These substituents influence the molecule's reactivity and binding affinity through a combination of inductive and resonance effects. libretexts.orgopenstax.org

Electron-Donating Groups (EDGs): Conversely, replacing or adding EDGs, such as alkyl (e.g., -CH₃), hydroxyl (-OH), or amino (-NH₂) groups, increases the electron density of the aromatic ring. libretexts.orglibretexts.org This increase in electron density makes the aromatic ring more nucleophilic and can alter key physicochemical properties like pKa. rsc.org Research has demonstrated that substituents that make the phenyl group more electron-poor tend to lower the pKa of the sulfonamide, while electron-donating substituents have the opposite effect. rsc.org In a study on PAK4 inhibitors, a compound with an EDG (-CH₃) showed significantly different electrostatic and charge transfer energy profiles when interacting with key amino acid residues compared to analogues with EWGs. mdpi.com

The table below summarizes the expected electronic influence of various substituents on the aromatic ring of a benzenesulfonamide derivative.

| Substituent Group | Classification | Primary Electronic Effect | Impact on Aromatic Ring |

| -NO₂ | Strong EWG | Resonance & Inductive Withdrawal | Strongly Deactivating |

| -CF₃ | Strong EWG | Inductive Withdrawal | Strongly Deactivating |

| -Cl, -Br, -F | EWG | Inductive Withdrawal > Resonance Donation | Deactivating |

| -H | Neutral | Reference | Baseline |

| -CH₃ | Weak EDG | Inductive Donation | Weakly Activating |

| -OH | Strong EDG | Resonance Donation > Inductive Withdrawal | Strongly Activating |

| -NH₂ | Strong EDG | Resonance Donation > Inductive Withdrawal | Strongly Activating |

Steric Hindrance and Its Influence on Interactions

Steric hindrance refers to the spatial arrangement of atoms within a molecule and how this arrangement affects its ability to interact with other molecules. In N-cyclopentyl-4-nitrobenzene-1-sulfonamide derivatives, steric factors associated with substituents on the aromatic ring can have a profound impact on the molecule's conformation and its fit within a biological target's binding site.

The introduction of bulky substituents, particularly at the ortho-positions (adjacent to the sulfonamide linkage), can cause significant steric clash. This can force the sulfonamide group or the nitro group to twist out of the plane of the benzene ring. mdpi.com Crystal structure analysis of a related compound, an N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivative, revealed that steric interference from the sulfonamide group caused the adjacent nitro group to be significantly twisted away from the benzene ring. mdpi.com Such conformational changes can alter the molecule's three-dimensional shape, potentially hindering its ability to adopt the optimal orientation required for effective binding.

While some studies on specific reactions of nitroarenes indicate a low sensitivity to steric hindrance, this is not a universally applicable principle in drug-target interactions. nih.gov The size and shape of the binding pocket are critical. A bulky substituent that is well-tolerated in a spacious active site may completely abrogate activity in a more constrained one. Therefore, the strategic placement and size of substituents are crucial variables in optimizing the biological activity of these derivatives.

Sulfonamide Linkage Modulation and its Repercussions

The sulfonamide group (-SO₂NH-) is a key functional moiety, acting as a versatile linker and a hydrogen bond donor/acceptor. Modifications to this linkage, either at the nitrogen atom (N-substituent) or by replacing the entire moiety, can dramatically alter the compound's properties.

N-Substituent Effects on Conformational Flexibility and Molecular Recognition

The substituent attached to the sulfonamide nitrogen—in this case, a cyclopentyl group—plays a critical role in defining the molecule's conformational preferences and its recognition by biological targets. The nature of this N-substituent influences the torsion angles around the S-N bond, which in turn dictates the spatial orientation of the substituent relative to the 4-nitrobenzene ring. researchgate.net

Studies on various sulfonamide-containing compounds have shown that biological activity is highly dependent on the conformational state of the molecule. researchgate.net The N-substituent is a major determinant of this state.

Size and Shape: The size and shape of the N-substituent are crucial. In a study of BET bromodomain inhibitors, replacing an aromatic moiety on the sulfonamide nitrogen with an aliphatic ring like cyclopentyl or cyclohexyl maintained affinity but altered selectivity. nih.gov This suggests that the cyclopentyl group in N-cyclopentyl-4-nitrobenzene-1-sulfonamide is a key determinant for interaction with specific protein surfaces.

Flexibility: The cyclopentyl group provides a degree of conformational rigidity compared to a linear alkyl chain, yet it is more flexible than a rigid aromatic system. This balance of flexibility and defined shape can be optimal for fitting into specific binding pockets.

The table below illustrates how different N-substituents can affect the properties of a sulfonamide derivative.

| N-Substituent | Key Characteristics | Potential Impact on Molecular Recognition |

| -H (Primary) | Small, H-bond donor | May lack specific hydrophobic interactions. |

| -CH₃ (Methyl) | Small, aliphatic | Adds minimal bulk and lipophilicity. |

| -Cyclopentyl | Cyclic, defined 3D shape, lipophilic | Provides a balance of rigidity and flexibility for specific pocket fitting. |

| -Cyclohexyl | Larger cyclic, lipophilic | Increases bulk; may improve or hinder binding depending on pocket size. |

| -Phenyl | Aromatic, rigid, planar | Introduces potential for π-π stacking interactions, but with high rigidity. |

Isosteric Replacements of the Sulfonamide Moiety

Isosteric replacement is a strategy used in drug design to substitute a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. scripps.edu The sulfonamide moiety is a common target for such modifications. drughunter.comresearchgate.net

Several functional groups have been investigated as bioisosteres for the sulfonamide group:

Sulfoximines: These are analogues where one of the sulfonyl oxygens is replaced by an imino group (=NR). Sulfoximines can mimic the geometry and hydrogen-bonding properties of sulfonamides while offering opportunities to improve physicochemical properties. drughunter.com

Sulfondiimidamides: In these analogues, both sulfonyl oxygens are replaced by imino groups. This creates aza-variants of sulfonamides, providing multiple new points for substitution and allowing for precise control over the molecule's acid/base properties and hydrogen-bonding capabilities. acs.org

N-Acylsulfonamides and their Bioisosteres: The related N-acylsulfonamide motif can be replaced by surrogates like oxetane or five-membered heteroaromatic rings (e.g., isoxazoles, triazoles). cardiff.ac.uk These replacements can introduce significant changes in geometry and electrostatic potential while sometimes maintaining comparable biological activity. cardiff.ac.uk

Amides: In some contexts, the sulfonamide group can be considered a more metabolically stable isostere of an amide bond. researchgate.net Conversely, replacing the sulfonamide with an amide could be explored, although this often leads to decreased metabolic stability. uantwerpen.be

The primary goals of these replacements include enhancing metabolic stability, modulating acidity (pKa), altering solubility, and exploring new interaction vectors with the target protein. drughunter.comresearchgate.netcardiff.ac.uk For example, N-substituted sulfonamides are known to be metabolically robust, a desirable feature in drug candidates. researchgate.net The choice of an appropriate isostere depends heavily on the specific biological target and the desired property improvements.

Enzyme Inhibition Mechanism Studies

There is no available research on the enzyme inhibition properties of N-cyclopentyl-4-nitrobenzene-1-sulfonamide. While the general class of sulfonamides is known to inhibit enzymes, particularly dihydropteroate (B1496061) synthase in bacteria, the specific actions of this compound have not been documented.

Investigation of Inhibition Kinetics (e.g., competitive, non-competitive)

Information regarding the inhibition kinetics is absent. Such a study would involve enzymatic assays to determine parameters like the Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of the compound to elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Identification of Key Residues in the Enzyme Active Site (from computational modeling)

No computational modeling or molecular docking studies for N-cyclopentyl-4-nitrobenzene-1-sulfonamide have been published. This type of research would be crucial for identifying potential amino acid residues within an enzyme's active site that could interact with the compound, offering insights into its binding mode. For related sulfonamides, computational studies have been used to predict interactions with target enzymes. For instance, a study on a different sulfonamide derivative, ({4-nitrophenyl}sulfonyl)tryptophan, used docking to predict its binding to E. coli DNA gyrase. mdpi.comnih.gov

Reversible vs. Irreversible Inhibition Mechanisms

Without kinetic or binding data, the nature of the inhibition (reversible or irreversible) for N-cyclopentyl-4-nitrobenzene-1-sulfonamide remains unknown. Determining this would require experiments such as dialysis or rapid-dilution assays to see if enzyme activity can be restored after removal of the inhibitor.

Molecular Recognition and Binding Dynamics

Specific data on the molecular recognition and binding of N-cyclopentyl-4-nitrobenzene-1-sulfonamide to any protein target is not available.

Characterization of Binding Affinities with Recombinant Proteins

There are no published studies measuring the binding affinity (e.g., dissociation constant, Kd) of this compound with any recombinant proteins. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or microscale thermophoresis (MST) would be required to obtain this data.

Conformational Changes Induced Upon Ligand Binding

Research detailing any conformational changes in a protein target upon binding of N-cyclopentyl-4-nitrobenzene-1-sulfonamide is not present in the current body of scientific literature. Such investigations would typically employ biophysical methods like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or circular dichroism (CD) to observe structural changes in the protein.

Future Directions in Academic Research

Development of Novel Synthetic Pathways and Methodologies

The traditional synthesis of N-substituted sulfonamides, including N-cyclopentyl-4-nitrobenzene-1-sulfonamide, typically involves the reaction of a sulfonyl chloride with an amine. While effective, this method can be subject to limitations such as the use of harsh reagents and the generation of stoichiometric byproducts. Future research will likely focus on developing more sustainable and efficient synthetic strategies.

Emerging Synthetic Technologies:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. rsc.orgmdpi.comgoogle.comrsc.orgrsc.org The synthesis of N-cyclopentyl-4-nitrobenzene-1-sulfonamide in a flow reactor could lead to higher yields, reduced reaction times, and minimized waste generation.

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasound to promote chemical reactions. This technique has been shown to accelerate reaction rates and improve yields in various organic transformations, including the synthesis of sulfonamides. researchgate.netnih.govmdpi.comnih.govrsc.org Applying ultrasound to the synthesis of N-cyclopentyl-4-nitrobenzene-1-sulfonamide could offer a more energy-efficient and rapid alternative to conventional heating.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-nitrogen and carbon-sulfur bonds under mild conditions. rsc.orgrsc.orgnih.govdomainex.co.uknih.gov The development of photocatalytic methods for the synthesis of N-alkyl-4-nitrobenzenesulfonamides could provide a more environmentally friendly route that avoids the need for pre-functionalized starting materials.

Catalyst-Free and Greener Approaches:

Research is also moving towards catalyst-free and metal-free synthetic methods to reduce the environmental impact and cost of chemical synthesis. researchgate.net These approaches often utilize alternative activation methods or inherently reactive starting materials to drive the desired transformation.

Advanced Computational Modeling for Predictive Studies and Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. For N-cyclopentyl-4-nitrobenzene-1-sulfonamide, advanced computational modeling can provide deep insights into its behavior and guide the design of novel derivatives.

Key Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be employed to determine the electronic structure, molecular geometry, and spectroscopic properties of N-cyclopentyl-4-nitrobenzene-1-sulfonamide. nih.govnih.gov This information is crucial for understanding its reactivity and potential interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of N-cyclopentyl-4-nitrobenzene-1-sulfonamide and its interactions with solvent molecules or biological macromolecules over time. nih.govresearchgate.networldscientific.comnih.gov This can provide valuable information about its conformational preferences and binding modes.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. researchgate.netnih.govnih.govosti.govmdpi.com For nitroaromatic compounds, QSAR models can be developed to predict their potential toxicity based on molecular descriptors. mdpi.com

Predictive Studies and Chemical Design:

By employing these computational methods, researchers can predict various properties of N-cyclopentyl-4-nitrobenzene-1-sulfonamide and its hypothetical derivatives. This predictive capability allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising profiles. For instance, computational models could be used to design derivatives with enhanced biological activity or reduced toxicity.

| Computational Method | Predicted Properties for N-cyclopentyl-4-nitrobenzene-1-sulfonamide | Potential Applications in Chemical Design |

| DFT | Electronic properties, bond energies, vibrational frequencies | Predicting reactivity, understanding spectroscopic data |

| MD Simulations | Conformational dynamics, interaction with solvents/biomolecules | Designing molecules with specific binding affinities |

| QSAR | Potential toxicity, biological activity | Guiding the design of safer and more potent analogues |

Exploration of N-cyclopentyl-4-nitrobenzene-1-sulfonamide and its Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules that are used to study and manipulate biological systems. The structural motifs present in N-cyclopentyl-4-nitrobenzene-1-sulfonamide, namely the sulfonamide and the nitroaromatic group, suggest that its derivatives could be engineered to function as chemical probes.

Design of Fluorescent Probes:

The nitro group in N-cyclopentyl-4-nitrobenzene-1-sulfonamide is a strong electron-withdrawing group, a common feature in the design of "push-pull" fluorophores. By introducing a suitable electron-donating group onto the aromatic ring, it may be possible to create derivatives with interesting photophysical properties, such as fluorescence. nih.govmdpi.comresearchgate.net These fluorescent probes could be used for various bioimaging applications. nih.govcreative-bioarray.comyoutube.com

Potential Applications in Biological Imaging:

Cellular Imaging: Fluorescent derivatives of N-cyclopentyl-4-nitrobenzene-1-sulfonamide could potentially be used to visualize specific cellular compartments or processes. The lipophilicity of the cyclopentyl group might influence cellular uptake and subcellular localization.

Sensing of Biological Analytes: The sulfonamide moiety is known to interact with certain enzymes. It might be possible to design probes where the fluorescence is modulated by the presence of a specific biological analyte, enabling its detection and quantification in living systems.

| Probe Design Strategy | Potential Biological Target/Application | Principle of Detection |

| Introduction of a donor group | General cellular imaging | "Push-pull" fluorophore design |

| Modification of the cyclopentyl group | Specific organelle targeting | Altering lipophilicity and cellular uptake |

| Functionalization of the sulfonamide | Enzyme activity sensing | Modulation of fluorescence upon binding |

Integration of Multidisciplinary Approaches in Sulfonamide Research

The future of research on N-cyclopentyl-4-nitrobenzene-1-sulfonamide and related compounds will increasingly rely on the integration of multiple scientific disciplines. A holistic approach that combines synthetic chemistry, computational modeling, and chemical biology will be essential for accelerating discovery and innovation. researchgate.netrsc.orgresearchgate.net

Synergistic Research Strategies:

Computational-Experimental Synergy: A powerful approach involves the use of computational modeling to predict the properties and activities of new sulfonamide derivatives, followed by their targeted synthesis and experimental validation. nih.govmdpi.com This iterative cycle of design, synthesis, and testing can significantly streamline the discovery of new functional molecules.

Chemical Biology Approaches: The integration of chemical biology will be crucial for elucidating the biological effects of N-cyclopentyl-4-nitrobenzene-1-sulfonamide and its derivatives. ajchem-b.comopenaccesspub.org This could involve studying their interactions with proteins, their effects on cellular pathways, and their potential as therapeutic agents.

By embracing these multidisciplinary strategies, the scientific community can build a comprehensive understanding of N-cyclopentyl-4-nitrobenzene-1-sulfonamide, from its fundamental chemical properties to its potential applications in various fields of science and technology.

Q & A

Q. What are the established synthetic methodologies for N-cyclopentyl-4-nitrobenzene-1-sulfonamide, and how can reaction parameters be optimized to enhance yield and purity?

The compound is synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and cyclopentylamine. Key parameters include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.

- Base : Triethylamine (1.2 equivalents) to neutralize HCl .

- Temperature : 0–5°C initially, followed by room-temperature stirring for 12–24 hours.

- Purification : Recrystallization from ethanol/water (yield: ~70–85%) or silica gel chromatography (ethyl acetate/hexane) .

Table 1: Optimization Strategies for Sulfonamide Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Amine Equivalents | 1.1–1.2 | Minimizes unreacted sulfonyl chloride |

| Reaction Time | 18–24 hours | Maximizes conversion |

| Solvent Polarity | Medium (e.g., DCM) | Balances reactivity and solubility |

Q. Which spectroscopic techniques are critical for confirming the structure of N-cyclopentyl-4-nitrobenzene-1-sulfonamide?

- 1H/13C NMR :

- Aromatic protons near nitro group: δ 8.2–8.4 ppm (doublets).

- Cyclopentyl protons: δ 1.5–2.0 ppm (multiplet).

- Sulfonamide NH: δ 7.8–8.0 ppm (broad singlet) .

- IR Spectroscopy :

- S=O stretches: 1340–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric).

- NO₂ stretches: 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. How do steric effects from the cyclopentyl group influence the conformational flexibility and intermolecular interactions in solid-state structures?

- The cyclopentyl group restricts S–N bond rotation, forcing the aromatic ring and sulfonamide moiety into a near-orthogonal conformation. This steric hindrance promotes:

-

Crystal Packing : Herringbone arrangements stabilized by C–H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons.

-

Thermal Stability : Higher melting points (178–183°C) compared to less bulky analogs due to stronger van der Waals interactions .

Table 2: Crystallographic Data for Analogous Sulfonamides

Compound S–N Bond Length (Å) Melting Point (°C) Reference N-Cyclohexyl-4-chlorobenzenesulfonamide 1.63 178–183 N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide 1.63 160–165

Q. What experimental strategies can resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Standardized Assays : Use consistent pH (7.4) and solvent systems (e.g., DMSO ≤0.1% v/v) to minimize variability .

- Analogue Synthesis : Prepare derivatives lacking the nitro group (e.g., 4-H-substituted) to isolate sulfonamide-specific effects .

- Computational Modeling : Molecular docking to predict binding interactions with target enzymes (e.g., carbonic anhydrase) .

Q. How can researchers address challenges in reproducing crystallization outcomes across laboratories?

- Protocol Standardization :

- Solvent: Ethanol/water (7:3 v/v) with ≤0.1% moisture.

- Temperature: Slow evaporation at 4°C for 7 days.

- Seeding: Introduce microcrystals from a validated batch .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.